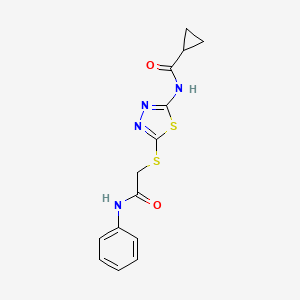

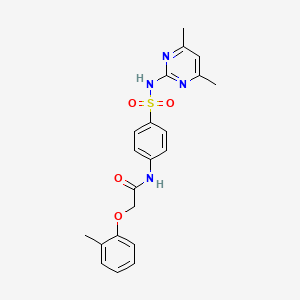

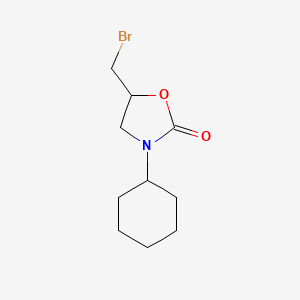

![molecular formula C15H19N3O4 B2548073 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005099-98-8](/img/structure/B2548073.png)

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting a potential interest in the chemical and biological properties of this class of molecules .

Synthesis Analysis

The synthesis of related compounds involves multicomponent processes and ring-opening strategies, as seen in the synthesis of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are structurally similar to the compound . These methods are compatible with a wide range of substituents and are conducted under mild conditions, allowing for the practical synthesis of these compounds without the need for chromatography .

Molecular Structure Analysis

Structural and spectroscopic evaluations of similar compounds have been performed using techniques such as X-ray crystallography, which provides detailed information about the crystal packing and intermolecular interactions . The molecular structures are often stabilized by hydrogen bond interactions, and the geometrical parameters obtained from theoretical calculations show good conformity with experimental data .

Chemical Reactions Analysis

The chemical behavior of related compounds has been studied through various reactions. For instance, the reaction of nitrilimine with different dipolarophilic reagents leads to the formation of pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives . The reduction of similar azo-pyrazole compounds has been observed to occur in multiple steps, with the species involved undergoing electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectra . These studies provide insights into the vibrational wavenumbers, nuclear magnetic resonance properties, and mass spectral features of the compounds. Additionally, polarographic studies have been conducted to understand the redox behavior of these molecules in various solvent mixtures .

Scientific Research Applications

Optical and Electronic Materials Development

A series of symmetrically substituted diketopyrrolopyrrole derivatives, including compounds with structural similarities to the chemical , have been synthesized showcasing potential applications in the development of novel organic optoelectronic materials. These derivatives demonstrate significant red-shifts in maximum absorption and emission bands correlating with the electron-donating strength of substituents, suggesting their utility in optoelectronic devices and biological systems due to increased water solubility (Guan-qi Zhang et al., 2014).

Photophysical Properties Exploration

The optical properties of diketopyrrolopyrrole derivatives under alkaline conditions have been explored, revealing their potential as acid-base indicators. This suggests that compounds with similar frameworks could serve crucial roles in sensing applications, benefitting from the detailed study of their photophysical behaviors (Guan-qi Zhang et al., 2014).

Polymer Solar Cells Improvement

A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole backbone, similar to the structure of interest, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development highlights the chemical's relevance in enhancing the power conversion efficiency of solar cells through improved electron mobility and conductivity (Lin Hu et al., 2015).

Corrosion Inhibition for Mild Steel

Pyranopyrazole derivatives, structurally akin to the target molecule, have been identified as effective corrosion inhibitors for mild steel in acidic environments. The comprehensive studies, including gravimetric, electrochemical, and theoretical investigations, underscore the potential of similar compounds in protecting industrial materials from corrosive damage (M. Yadav et al., 2016).

Anticancer Agents Development

The synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives have been conducted, showing promising anticancer activities against several human cancer cell lines. This research suggests that compounds sharing structural features with the specified chemical could be potent candidates for developing new anticancer therapies (Hongshuang Li et al., 2017).

Future Directions

properties

IUPAC Name |

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-17-13-11(14(20)18(15(13)21)7-8-22-2)12(16-17)9-5-3-4-6-10(9)19/h3-6,11-13,16,19H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZAEMZUBFUCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)

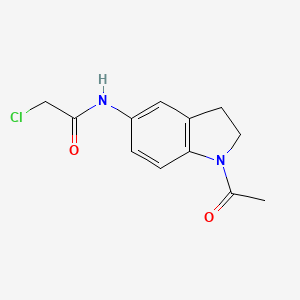

![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)

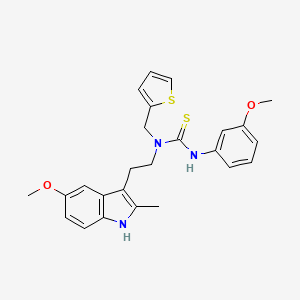

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)

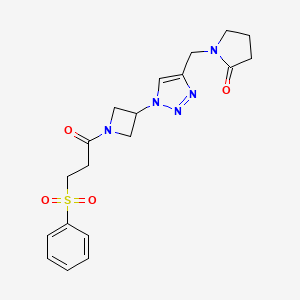

![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)

![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)